molecular formula C9H11F3N2O B13584053 3-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propan-1-ol

3-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propan-1-ol

Cat. No.: B13584053
M. Wt: 220.19 g/mol
InChI Key: JZYGQFJKUOVRJI-UHFFFAOYSA-N
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Description

3-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propan-1-ol is an organic compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of pyridine derivatives . This process often requires specific reagents and conditions, such as the use of trifluoromethylating agents and radical initiators under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. Methods such as continuous flow synthesis and catalytic processes are often employed to optimize the production efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications .

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

3-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)8-2-1-6(5-14-8)7(13)3-4-15/h1-2,5,7,15H,3-4,13H2

InChI Key

JZYGQFJKUOVRJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(CCO)N)C(F)(F)F

Origin of Product

United States

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